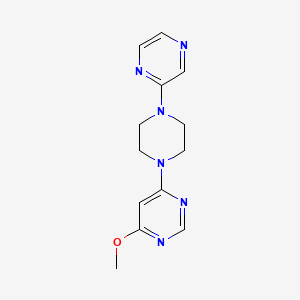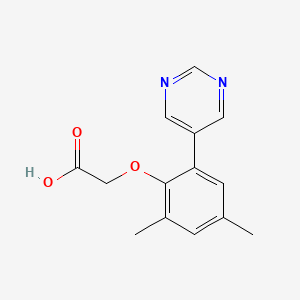![molecular formula C26H44N4O2 B3795423 (3R,4R)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B3795423.png)
(3R,4R)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol
Descripción general
Descripción
(3R,4R)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol is a complex organic compound that features multiple functional groups, including morpholine, piperazine, and piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the piperazine and morpholine rings through a series of nucleophilic substitution reactions. Key reagents might include alkyl halides, amines, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the piperidine or piperazine rings, potentially converting them to their respective amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, amines, thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring would yield N-oxides, while reduction of the piperidine ring could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4R)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various receptors or enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound might be used as an additive in materials science or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol would depend on its specific interactions with molecular targets. Potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. The compound’s effects might involve modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of membrane potential.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol: shares structural similarities with other piperidine and piperazine derivatives.
Morpholine derivatives: Compounds containing the morpholine ring, such as morphine and its analogs.
Piperazine derivatives: Compounds like piperazine itself and its various substituted forms.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties. This structural complexity could result in specific interactions with molecular targets that are not observed with simpler analogs.
Propiedades
IUPAC Name |
(3R,4R)-1-(2,2-dimethyl-3-morpholin-4-ylpropyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N4O2/c1-26(2,21-28-16-18-32-19-17-28)22-29-11-9-24(25(31)20-29)30-14-12-27(13-15-30)10-8-23-6-4-3-5-7-23/h3-7,24-25,31H,8-22H2,1-2H3/t24-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENFWJDWFSHAD-JWQCQUIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN2CCC(C(C2)O)N3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN1CCOCC1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3795354.png)
![5-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3795379.png)
![ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate](/img/structure/B3795388.png)
![2-(1-(3-methylbutyl)-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3795408.png)
![methyl (2S*,4R*)-1-{3-[(4-fluorobenzoyl)amino]propanoyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3795412.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3795418.png)
![4-{5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl}benzamide](/img/structure/B3795419.png)
![1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-(tetrahydrofuran-2-ylmethyl)piperazine](/img/structure/B3795426.png)
![2-(3-chloro-5-methoxybenzoyl)-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3795436.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3795442.png)
![2-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3795448.png)

